Galtamycin - 103735-89-3

Galtamycin

Catalog Number: EVT-1166244
CAS Number: 103735-89-3
Molecular Formula: C43H52O15
Molecular Weight: 808.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Galtamycin is a natural product found in Streptomyces with data available.
Source and Classification

Galtamycin is classified as an antibiotic within the anthracycline family. It is notable for its unique structural features, including a chromophore known as galtamycinone and a glycosylated trisaccharide composed of two fragments of L-rodinose and one fragment of D-olivose. Unlike other anthracyclines, Galtamycin lacks a UV absorption maximum at 230-240 nm, which is typically observed in this class of compounds. Its antibiotic properties have been studied extensively, although it exhibits relatively low antitumor activity and is inactive against various gram-positive and gram-negative organisms as well as fungi .

Synthesis Analysis

The synthesis of Galtamycin involves complex biosynthetic pathways typical of natural products derived from Streptomyces species. Research has identified specific genes responsible for the biosynthesis of Galtamycin's saccharide chains. The biosynthetic gene cluster includes glycosyltransferase genes that facilitate the assembly of its unique sugar components .

One significant study utilized advanced techniques such as high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) to analyze culture filtrates and mycelium extracts from Streptomyces sp., revealing distinct peaks corresponding to various natural products, including Galtamycin .

Molecular Structure Analysis

The molecular structure of Galtamycin has been elucidated using various spectroscopic techniques such as 1H^{1}H NMR (nuclear magnetic resonance), 13C^{13}C NMR, and mass spectrometry. The aglycone component, galtamycinone, features a C-glycoside bond and is characterized by a complex arrangement that contributes to its biological activity. The structure can be summarized as follows:

  • Aglycone: Galtamycinone
  • Sugar Moiety: A trisaccharide consisting of two L-rodinose units and one D-olivose unit.

This unique composition distinguishes Galtamycin from other members of the anthracycline class .

Chemical Reactions Analysis

Galtamycin participates in various chemical reactions typical of antibiotic compounds. Its interactions with biological targets often involve binding to DNA or RNA, inhibiting essential cellular processes in bacteria. Specific reaction mechanisms have been studied to understand how Galtamycin exerts its effects on microbial cells.

For instance, its structural features allow it to intercalate into DNA strands, disrupting replication and transcription processes . Additionally, the synthesis of amino analogs of Galtamycin has been explored to enhance its antibacterial and antitumor activities .

Mechanism of Action

The mechanism of action of Galtamycin primarily involves interference with nucleic acid synthesis. It binds to DNA through intercalation, which prevents the proper functioning of enzymes involved in replication and transcription. This action leads to cell cycle arrest and ultimately cell death in susceptible organisms.

Physical and Chemical Properties Analysis

Galtamycin exhibits several notable physical and chemical properties:

  • Molecular Formula: C₁₈H₃₁O₁₇
  • Molecular Weight: 503.43 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Relatively stable under acidic conditions but may degrade under extreme alkaline conditions.

These properties are crucial for understanding its behavior in biological systems and its potential applications in pharmacology .

Applications

Galtamycin's primary applications lie within the field of antibiotic research, particularly in exploring new therapeutic agents against resistant bacterial strains. Despite its limited direct antibacterial activity, it serves as a valuable model for developing analogs with enhanced efficacy.

Furthermore, studies on Galtamycin contribute to the broader understanding of anthracycline antibiotics' biosynthesis and structural diversity. Research into its mechanism may provide insights into novel treatment strategies for infections caused by resistant pathogens or contribute to cancer therapy development through structural modifications aimed at improving antitumor activity .

Introduction to Galtamycin

Historical Discovery and Taxonomic Classification

Galtamycin was first isolated and characterized in 1988 from a novel Micromonospora strain discovered in terrestrial environments. Researchers employed a combination of 1H NMR, 13C NMR, and mass spectroscopy to elucidate its unprecedented structure, reporting their findings in the Russian journal Antibiotiki i Khimioterapiya (Antibiotics and Chemotherapy) [1]. The producing organism was taxonomically classified within the genus Micromonospora, a prolific but historically underexplored source of bioactive secondary metabolites compared to the extensively studied Streptomyces. Micromonospora spp. are Gram-positive, spore-forming actinomycetes characterized by single spores borne on substrate mycelia and the production of carotenoid pigments yielding yellow, orange, red, or brown colonies [9]. These bacteria exhibit remarkable environmental adaptability, thriving in diverse habitats including soil, mangrove sediments, marine ecosystems, plant roots (as endophytes), and extreme environments like hyper-arid deserts and hypersaline lakes [3] [9]. Phylogenomic analyses confirm that habitat type does not correlate with monophyletic clades within the genus, indicating broad metabolic versatility across species [9].

Nomenclature and Structural Classification Within the Anthracycline Family

The name "Galtamycin" follows the established convention for anthracycline nomenclature, incorporating the suffix "-mycin" denoting microbial origin. Structurally, it belongs to the tetracyclic quinone glycosides, sharing the core anthraquinone backbone characteristic of anthracyclines. However, Galtamycin exhibits two defining structural deviations from canonical anthracyclines like doxorubicin or daunorubicin:

  • Unusual Aglycone (Galtamycinone): Its polyketide-derived aglycone moiety, named galtamycinone, features modifications in ring substitution and oxidation states that distinguish it from daunomycinone or adriamycinone [1] [4].
  • C-Glycosidic Bond & Trisaccharide Chain: Unlike typical anthracyclines linked via an O-glycosidic bond to a single amino sugar (e.g., daunosamine), Galtamycin possesses a C-glycosidic bond connecting galtamycinone to a unique trisaccharide chain. This trisaccharide consists of two L-rodinose fragments and one D-olivose fragment [1] [5]. This linkage type is biochemistically unusual and confers greater stability against acid hydrolysis and certain enzymatic degradations compared to O-glycosides.

Table 1: Structural Classification of Galtamycin within Key Anthracyclines

CompoundAglycone NameSugar MoietyGlycosidic Bond TypeDistinctive Features
GaltamycinGaltamycinoneTrisaccharide (L-rodinose x2, D-olivose)C-glycosideUnique aglycone, Atypical trisaccharide, C-link
DoxorubicinAdriamycinoneDaunosamineO-glycosideHydroxyl at C-14
DaunorubicinDaunomycinoneDaunosamineO-glycosidePrototypical anthracycline
Saquayamycin ZSaquayamycin aglyconeTrisaccharide (incl. D-olivose)O-glycosideRelated large polyketide, similar sugars [5]

Biological Source and Fermentation Isolation

Galtamycin is a natural product biosynthesized and secreted by specific strains of Micromonospora bacteria. Isolating Galtamycin-producing strains requires specialized techniques due to the relatively slow growth and low abundance of Micromonospora compared to other soil actinomycetes. Selective isolation protocols often involve:

  • Sample Pretreatment: Soil or sediment samples are pretreated with agents like 1.5% phenol or subjected to wet heat (100°C for 1 hour) to reduce the viability of competing fast-growing microorganisms [3].
  • Selective Media: Treated samples are plated on nutritionally complex media designed to favor Micromonospora growth. Humic Acid-Vitamin (HV) Agar is a classic medium, although its dark color makes colony observation challenging. Alternatives include Glycerol-Arginine Agar (GA), Calcium Malic Acid Agar (CM), and DNB Agar (DNBA), often supplemented with antibiotics like cycloheximide, nystatin, nalidixic acid (each ~50 μg/ml), and novobiocin (25 μg/ml) to further inhibit fungi and bacteria [3] [9].
  • Fermentation: Isolated putative Micromonospora strains are cultured in liquid fermentation media optimized for secondary metabolite production. Parameters like carbon/nitrogen sources, aeration, temperature (typically 25-30°C), and fermentation duration (days to weeks) are crucial for Galtamycin yield [9].
  • Isolation & Purification: Following fermentation, the broth is processed. Steps typically involve filtration or centrifugation to remove biomass, followed by solvent extraction (e.g., ethyl acetate, butanol) of the bioactive compounds from the aqueous supernatant. Further purification is achieved through techniques like precipitation, column chromatography (e.g., silica gel, Sephadex LH-20), and potentially HPLC, guided by bioassay or analytical monitoring [1] [9] [10].

Genomic analyses reveal that Micromonospora strains possess significant biosynthetic potential, typically harboring 14-27 Biosynthetic Gene Clusters (BGCs) per genome [9]. These BGCs encode enzymes for producing polyketides (like Galtamycin), non-ribosomal peptides, terpenes, and hybrids. The specific BGC responsible for Galtamycin biosynthesis involves a Type II Polyketide Synthase (PKS) system, distinct from the Type I PKS used for macrolides or the mixed PKS-NRPS systems for other metabolites.

Table 2: Key Aspects of Galtamycin Production from Micromonospora

AspectDetailsSignificance
Producing OrganismMicromonospora spp. (Specific strain not always disclosed)Genus known for diverse bioactive metabolites (Gentamicin, Calicheamicins)
Isolation ChallengeLow abundance; outcompeted by other microbesRequires selective pretreatment (phenol, heat) and media (HV, GA, CM + antibiotics)
FermentationLiquid culture; Complex media; ~28°C; Aeration; Days/Weeks durationOptimized for biomass growth & secondary metabolite secretion
Purification StepsBroth clarification → Solvent extraction → Chromatography (e.g., silica gel, HPLC)Isolation of pure Galtamycin from complex broth mixture
Biosynthetic GenesType II PKS Gene Cluster (Predicted)Encodes enzymes for aglycone (galtamycinone) synthesis and glycosylation

Properties

CAS Number

103735-89-3

Product Name

Galtamycin

IUPAC Name

1,6,10-trihydroxy-2-[5-hydroxy-4-[5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione

Molecular Formula

C43H52O15

Molecular Weight

808.9 g/mol

InChI

InChI=1S/C43H52O15/c1-17-12-25-24(28(45)13-17)14-26-37(42(25)50)41(49)23-7-6-22(40(48)36(23)43(26)51)30-15-31(38(46)20(4)52-30)57-34-11-9-29(19(3)54-34)56-35-16-32(39(47)21(5)55-35)58-33-10-8-27(44)18(2)53-33/h6-7,12-14,18-21,27,29-35,38-39,44-48,50H,8-11,15-16H2,1-5H3

InChI Key

KQEPMSUORBBRDK-UHFFFAOYSA-N

SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O

Synonyms

galtamycin

Canonical SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O

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